molecular formula C15H12ClN3 B8164664 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline

4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline

Cat. No. B8164664
M. Wt: 269.73 g/mol
InChI Key: DGZOLCMJRMXCRK-UHFFFAOYSA-N
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Patent
US08507491B2

Procedure details

To a solution of 2-(2-chloro-5-nitrophenyl)-5-phenyl-1H-imidazole (27 g, 90.3 mmol) in EtOH (200 ml) is added SnCl2.2H2O (71 g, 316 mmol). The mixture is refluxed for 2 hours, cooled to room temperature and then concentrated. Ethyl acetate (200 ml) and NaOH (25 g in 100 ml water) are added to the residue and the mixture is stirred for 10 minutes at room temperature. The solid is removed by filtering through celite pad. The filtrate is separated and the organic layer is further washed with brine, dried over anhydrous MgSO4 and concentrated. The crude product is purified by silica gel flash chromatography, eluted with 40% ethyl acetate in dichloromethane to afford 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline as a brown solid. LC-MS m/z: 270.1 (M+1).
Name
2-(2-chloro-5-nitrophenyl)-5-phenyl-1H-imidazole
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[C:11]1[NH:12][C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:14][N:15]=1.O.O.Cl[Sn]Cl>CCO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[C:11]1[NH:12][C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:14][N:15]=1 |f:1.2.3|

Inputs

Step One
Name
2-(2-chloro-5-nitrophenyl)-5-phenyl-1H-imidazole
Quantity
27 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])C=1NC(=CN1)C1=CC=CC=C1
Name
Quantity
71 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Ethyl acetate (200 ml) and NaOH (25 g in 100 ml water) are added to the residue
CUSTOM
Type
CUSTOM
Details
The solid is removed
FILTRATION
Type
FILTRATION
Details
by filtering through celite pad
CUSTOM
Type
CUSTOM
Details
The filtrate is separated
WASH
Type
WASH
Details
the organic layer is further washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluted with 40% ethyl acetate in dichloromethane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(C=C(N)C=C1)C=1NC(=CN1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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